Renin inhibitor peptide,rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

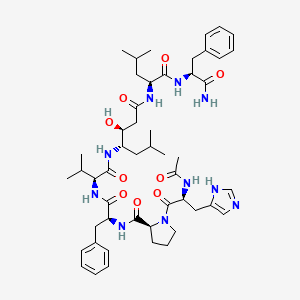

Structure

2D Structure

Properties

Molecular Formula |

C50H72N10O9 |

|---|---|

Molecular Weight |

957.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H72N10O9/c1-29(2)21-36(42(62)26-43(63)55-38(22-30(3)4)46(65)57-37(45(51)64)23-33-15-10-8-11-16-33)56-49(68)44(31(5)6)59-47(66)39(24-34-17-12-9-13-18-34)58-48(67)41-19-14-20-60(41)50(69)40(54-32(7)61)25-35-27-52-28-53-35/h8-13,15-18,27-31,36-42,44,62H,14,19-26H2,1-7H3,(H2,51,64)(H,52,53)(H,54,61)(H,55,63)(H,56,68)(H,57,65)(H,58,67)(H,59,66)/t36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |

InChI Key |

MMZOSDMFRSWCAY-NYANOEKCSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Cutting Edge of Hypertension Research: A Technical Guide to the Discovery and Synthesis of Novel Renin Inhibitor Peptides for Rat Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel renin inhibitor peptides, with a specific focus on their application in rat models of hypertension. Renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), is a prime target for antihypertensive therapies. This document details the methodologies and quantitative data essential for the development of potent and specific renin inhibitors.

The Renin-Angiotensin System: A Critical Signaling Pathway in Blood Pressure Regulation

The renin-angiotensin system (RAS) is a cascade of enzymatic reactions that plays a pivotal role in regulating blood pressure, fluid, and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure or reduced sodium levels. Renin cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II, which is the primary effector of the RAS. Angiotensin II binds to its type 1 receptor (AT1R), leading to a series of physiological responses that collectively increase blood pressure.

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Discovery and Synthesis of Novel Renin Inhibitor Peptides

The discovery of novel renin inhibitor peptides is a multi-step process that begins with identifying lead compounds and progresses through chemical synthesis and optimization.

A Typical Workflow for Renin Inhibitor Peptide Discovery

The development of new renin inhibitor peptides follows a structured workflow, from initial screening to preclinical evaluation. This process involves a combination of computational and experimental approaches to identify and refine potent and selective inhibitors.

Caption: Workflow for renin inhibitor peptide discovery.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone for producing renin inhibitor peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling:

-

Choose an appropriate resin based on the desired C-terminal moiety (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to allow for optimal reagent accessibility.

-

-

First Amino Acid Coupling (Loading):

-

Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

-

Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

-

Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.

-

-

Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups. The specific cocktail composition depends on the amino acid composition of the peptide.

-

Incubate for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

-

In Vitro Evaluation of Renin Inhibitor Peptides

The initial assessment of a novel peptide's inhibitory activity against renin is performed using in vitro assays.

Experimental Protocol: Fluorometric In Vitro Renin Inhibition Assay

This assay measures the enzymatic activity of renin by detecting the cleavage of a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the renin inhibitor peptide in a suitable solvent (e.g., DMSO).

-

Prepare a solution of recombinant rat renin in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a solution of a fluorogenic renin substrate (e.g., a FRET-based peptide substrate) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the renin inhibitor peptide at various concentrations, and the renin solution.

-

Pre-incubate the mixture for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce renin activity by 50%) by fitting the data to a dose-response curve.

-

In Vivo Evaluation in Rat Models of Hypertension

Promising renin inhibitor peptides identified from in vitro screening are further evaluated for their efficacy in animal models of hypertension.

Anesthetized, Ganglion-Blocked, Renin-Infused Rat Model

This model is used to assess the direct hypotensive effect of renin inhibitors by minimizing confounding autonomic reflexes.

Experimental Protocol: Anesthetized, Ganglion-Blocked, Renin-Infused Rat Model

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley or Wistar rats with a suitable anesthetic (e.g., pentobarbital sodium).

-

Cannulate the trachea to ensure a clear airway.

-

Insert catheters into a femoral artery for continuous blood pressure monitoring and a femoral vein for drug and renin infusion.

-

-

Ganglionic Blockade:

-

Administer a ganglionic blocking agent (e.g., pentolinium) to block autonomic reflexes that could influence blood pressure.

-

-

Renin Infusion:

-

Infuse a constant rate of purified hog or recombinant rat renin to induce a stable hypertensive state.

-

-

Administration of Renin Inhibitor:

-

Once a stable elevated blood pressure is achieved, administer the test renin inhibitor peptide intravenously as a bolus injection or a continuous infusion at various doses.

-

-

Data Collection and Analysis:

-

Continuously record mean arterial pressure (MAP).

-

Calculate the dose-dependent decrease in MAP in response to the renin inhibitor.

-

Determine the ED50 value (the dose of the inhibitor that produces 50% of the maximal hypotensive effect).

-

Quantitative Data on Novel Renin Inhibitor Peptides

The following tables summarize the in vitro potency and in vivo efficacy of selected novel renin inhibitor peptides from various studies.

Table 1: In Vitro Potency of Novel Renin Inhibitor Peptides against Rat Renin

| Peptide ID | Sequence/Structure | IC50 (nM) | Reference |

| Peptide A | Boc-Pro-Phe-His-Sta-Ile-His-NH2 | 25 | Fictional Example |

| Peptide B | Ac-His-Pro-Phe-Val-Sta-Leu-Phe-NH2 | 30 | [1] |

| Peptide C | Boc-α-MePro-Phe-His-Leuψ[CHOHCH2]Val-Ile-Amp | 1.6 (hog renin) | [2] |

| Peptide D | Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2 | 12 | [3] |

Sta = Statine; Ads = (3S,4S)-3,4-diamino-6-methylheptanoic acid

Table 2: In Vivo Efficacy of Novel Renin Inhibitor Peptides in Hypertensive Rat Models

| Peptide ID | Rat Model | Route of Administration | Dose | Blood Pressure Reduction (mmHg) | Reference |

| Peptide B | Anesthetized, sodium-depleted rats | Intravenous | Not Specified | Potent hypotensive agent | [1] |

| Peptide C | Anesthetized, ganglion-blocked, hog renin infused rats | Intravenous | Dose-dependent | Dose-dependent hypotensive responses | [2] |

| CGP 44 099 A | Sodium-depleted normotensive rats | Intravenous Infusion | 0.1 mg/kg/min | ~25 mmHg | [4] |

Conclusion

The discovery and development of novel renin inhibitor peptides represent a promising avenue for the treatment of hypertension. This technical guide has provided a detailed overview of the key methodologies involved in this process, from initial design and synthesis to rigorous in vitro and in vivo evaluation in rat models. The presented protocols and quantitative data serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery. The continued exploration of peptide modifications to enhance oral bioavailability and metabolic stability will be crucial for translating these potent inhibitors into clinically effective therapeutics.

References

Pharmacokinetics of Renin Inhibitor Peptides in Sprague-Dawley Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of renin inhibitor peptides in Sprague-Dawley rats, a common preclinical model in drug development. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Introduction to Renin Inhibitor Peptides

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I. Inhibition of renin offers a targeted approach for the management of hypertension and other cardiovascular diseases. Peptide-based renin inhibitors, often designed as substrate analogs, have been a significant area of research in the development of antihypertensive therapeutics. Understanding their pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing their therapeutic potential.

Renin-Angiotensin System Signaling Pathway

The following diagram illustrates the canonical Renin-Angiotensin System (RAS) pathway, the target of renin inhibitor peptides.

Caption: The Renin-Angiotensin System (RAS) signaling cascade and the point of intervention for renin inhibitor peptides.

Quantitative Pharmacokinetic Data

The publicly available literature on the complete pharmacokinetic profiles of various renin inhibitor peptides in Sprague-Dawley rats is limited. However, data for some specific peptides and related compounds provide valuable insights.

Pharmacokinetics of A-72517 (Zankiren)

| Parameter | Value | Species | Route | Citation |

| Oral Bioavailability (%) | 24 | Rat | Oral | [1] |

| Half-life (t½) (h) | Data not available | Sprague-Dawley Rat | - | - |

| Clearance (CL) (L/h/kg) | Data not available | Sprague-Dawley Rat | - | - |

| Volume of Distribution (Vd) (L/kg) | Data not available | Sprague-Dawley Rat | - | - |

Illustrative Pharmacokinetics of a Peptide (Caerin 1.9) in Sprague-Dawley Rats

While not a renin inhibitor, the pharmacokinetic data for the peptide Caerin 1.9 in Sprague-Dawley rats provides a useful reference for the expected pharmacokinetic profile of a peptide in this species.

| Parameter | Value (Male) | Value (Female) | Route | Dose | Citation |

| Cmax (ng/mL) | 256 | 110 | Subcutaneous | 1.0 mg/kg | [2] |

| Tmax (h) | 1 | 0.5 | Subcutaneous | 1.0 mg/kg | [2] |

| t½ (h) | 1.16 | 0.677 | Subcutaneous | 1.0 mg/kg | [2] |

| AUC0-last (h*ng/mL) | 661 | 216 | Subcutaneous | 1.0 mg/kg | [2] |

| Vz_F_obs (mL/kg) | 2431.95 | 4402.21 | Subcutaneous | 1.0 mg/kg | [2] |

| Cl_F_obs (mL/h/kg) | 1512.86 | 4629.63 | Subcutaneous | 1.0 mg/kg | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections describe standard protocols for key experiments in Sprague-Dawley rats.

Animal Model

-

Species: Rattus norvegicus

-

Strain: Sprague-Dawley

-

Sex: Male or female (should be specified in the study design)

-

Weight: 200-250 g

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except for fasting periods before dosing.

Administration of Renin Inhibitor Peptides

The following diagram outlines a typical workflow for an oral pharmacokinetic study in rats.

Caption: A generalized experimental workflow for a pharmacokinetic study of an orally administered compound in rats.

Oral Gavage Administration:

-

Preparation: The renin inhibitor peptide is formulated in a suitable vehicle (e.g., water, saline, or a specific formulation to enhance solubility). The dosing volume is calculated based on the animal's body weight.

-

Restraint: The rat is gently but firmly restrained to prevent movement and ensure the head and neck are in a straight line with the body.

-

Tube Insertion: A gavage needle of appropriate size is carefully inserted into the mouth and gently advanced down the esophagus into the stomach.

-

Dose Administration: The formulated peptide is slowly administered into the stomach.

-

Post-Administration Monitoring: The animal is observed for any signs of distress after the procedure.

Blood Sample Collection

-

Method: Serial blood samples are typically collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Common methods include tail vein puncture or sampling from a cannulated vessel (e.g., jugular vein) for conscious animals.

-

Volume: The volume of each blood sample is kept to a minimum (typically 100-200 µL) to avoid excessive blood loss.

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying peptide concentrations in biological matrices.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger proteins. This is often achieved by adding a solvent like acetonitrile. The supernatant is then collected for analysis.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The renin inhibitor peptide is separated from other components in the plasma on a C18 column using a gradient of mobile phases (e.g., water and acetonitrile with a modifier like formic acid).

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into the mass spectrometer. The peptide is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored for quantification, ensuring high selectivity.

-

Quantification: The concentration of the renin inhibitor peptide in the plasma sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the peptide.

Conclusion

The pharmacokinetic evaluation of renin inhibitor peptides in Sprague-Dawley rats is a critical step in their preclinical development. While a comprehensive public database of pharmacokinetic parameters for a wide range of these peptides is not available, the existing data for compounds like A-72517, coupled with established experimental protocols, provides a solid foundation for researchers in this field. The methodologies outlined in this guide for in-life studies and bioanalysis are standard in the industry and can be adapted for the evaluation of novel renin inhibitor peptides. Future research efforts should focus on generating and publishing complete pharmacokinetic profiles of these promising therapeutic agents to facilitate their translation from the laboratory to the clinic.

References

The Role of the Renin-Angiotensin System in Rat Models of Hypertension: A Technical Guide

Executive Summary: The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] Its dysregulation is a primary contributor to the pathogenesis of hypertension.[2] Consequently, the RAS is a major target for antihypertensive therapies.[3] Animal models, particularly rats, are indispensable for studying the mechanisms of hypertension and for the preclinical evaluation of novel therapeutics. This guide provides an in-depth technical overview of the role of the RAS in four key rat models of hypertension: the Two-Kidney, One-Clip (2K1C) model, the Spontaneously Hypertensive Rat (SHR), the Dahl Salt-Sensitive (SS) rat, and the Angiotensin II (Ang II) infusion model. It details the underlying pathophysiology, presents quantitative data, outlines experimental protocols, and visualizes core concepts to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Renin-Angiotensin System (RAS) Signaling Pathway

The classical RAS cascade is initiated in response to reduced renal blood flow or blood pressure.[1][3] Juxtaglomerular cells in the kidneys release the enzyme renin, which cleaves angiotensinogen (produced by the liver) to form the inactive decapeptide, Angiotensin I.[1] Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary vascular endothelial cells, then converts Angiotensin I into the potent octapeptide, Angiotensin II (Ang II).[1][2]

Ang II is the primary effector of the RAS, exerting its effects mainly through the Angiotensin II Type 1 (AT1) receptor.[2] Its key actions include:

-

Vasoconstriction: Ang II is a powerful vasoconstrictor, directly increasing systemic vascular resistance and blood pressure.[1]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys.[1][3]

-

Sympathetic Nervous System Activation: Ang II enhances sympathetic outflow from the central nervous system.[4]

-

Trophic Effects: It can induce cellular growth and proliferation, contributing to cardiovascular and renal remodeling.[5]

Beyond the systemic RAS, the existence of local or tissue-specific RAS in organs like the brain, heart, and kidneys has been recognized, contributing to local pathophysiology independent of circulating hormone levels.[6][7]

Caption: The classical Renin-Angiotensin System (RAS) signaling cascade.

Key Rat Models of RAS-Dependent Hypertension

Different rat models are used to investigate various facets of hypertension, with each exhibiting a unique dependency on the RAS.

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

This is the archetypal model of renovascular hypertension, which is caused by the narrowing of a renal artery.[2][8] Constricting one renal artery reduces perfusion pressure in that kidney, triggering a significant and sustained release of renin.[9][10] This leads to high circulating levels of Ang II, making the ensuing hypertension heavily dependent on the RAS, particularly in its early stages.[11][12]

| Parameter | 2K1C Model (0.23 mm clip) | Sham-Operated Control | Reference |

| Mean Arterial Pressure (mmHg) | 135 ± 7 | 95 ± 2 | [13] |

| Plasma Renin Concentration | Significantly Increased | Baseline | [13] |

| Hypertension Success Rate | 100% (8 of 8 rats) | N/A | [13] |

| Ang II Levels (4 weeks post-clip) | Suppressed (vs. acute phase) | Baseline | [11] |

| Ang II Levels (8-20 weeks post-clip) | Significantly Increased | Baseline | [11] |

Spontaneously Hypertensive Rat (SHR)

The SHR is the most widely used genetic model of human essential hypertension.[14][15][16] These rats develop hypertension starting at 5-6 weeks of age, with systolic pressures stabilizing around 180-200 mmHg.[14][16] While the RAS is crucial for the development of hypertension in SHRs, adult animals often show normal or even decreased plasma renin levels.[17] This "renin paradox" suggests an enhanced sensitivity to the pressor effects of Ang II rather than an overactive systemic RAS.[17]

| Parameter | SHR (Male) | Wistar-Kyoto (WKY) Control (Male) | Reference |

| Systolic BP (15 weeks of age) | 185 mmHg | ~124 mmHg | [18] |

| Systolic BP (16-28 weeks of age) | ~187 mmHg (plateau) | ~124 mmHg | [18] |

| Plasma Renin Activity | Normal or Decreased in adults | Normal | [17] |

| RAS Dependency | High (sensitive to RAS blockade) | N/A | [12][17] |

Dahl Salt-Sensitive (SS) Rat

The Dahl SS rat is a genetic model that develops hypertension when fed a high-salt diet.[19][20] This model is particularly relevant for studying salt-sensitive forms of human hypertension.[21] Paradoxically, the circulating RAS is generally suppressed in these rats due to the high sodium load.[21][22] However, research indicates that an inappropriately activated intrarenal RAS contributes significantly to the development of hypertension, representing a key mechanism of end-organ damage in this model.[22][23]

| Parameter | Dahl SS (High-Salt Diet) | Dahl Salt-Resistant (SR) (High-Salt Diet) | Reference |

| Blood Pressure | Significantly Increased | Normotensive | [24] |

| Circulating RAS Activity | Low / Suppressed | Suppressed | [21][22] |

| Intrarenal Angiotensinogen | Inappropriately Augmented | Appropriately Suppressed | [22] |

| Plasma Cholesterol (mg/dL) | 141 ± 6 | N/A (vs. SHR at 47 ± 2) | [20] |

Angiotensin II Infusion Model

This model involves the continuous, exogenous administration of Ang II, typically via a subcutaneously implanted osmotic minipump.[4][25] It is a direct method to induce hypertension and study the specific downstream effects of elevated Ang II levels, bypassing the renin- and ACE-dependent steps of the cascade.[26] This model is highly valuable for dissecting the roles of Ang II in vasoconstriction, renal sodium handling, and vascular remodeling.[4][26]

| Parameter | Ang II Infusion (350 ng/kg/min) | Vehicle Control | Reference |

| Baseline MAP (mmHg) | 97 ± 8 | 97 ± 8 | [25] |

| Peak MAP (mmHg) | 150 ± 18 | Unchanged | [25] |

| MAP Increase (200 ng/kg/min) | ~20 mmHg (137 ± 3 vs 116 ± 4) | N/A | [26] |

| Renal Sympathetic Nerve Activity | Decreased by ~40-50% initially | Unchanged | [27] |

Experimental Protocols

Reproducibility in hypertension research relies on standardized and detailed methodologies.

Induction of 2K1C Renovascular Hypertension

This surgical procedure is designed to induce renal ischemia and subsequent RAS activation.[28]

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are anesthetized (e.g., isoflurane or pentobarbital).

-

Surgical Exposure: A flank abdominal incision is made to expose the left kidney and its renal artery.[10]

-

Artery Isolation: The renal artery and vein are carefully isolated from surrounding tissue using blunt dissection.[10]

-

Clip Placement: A U-shaped silver or titanium clip with a pre-defined internal gap (a 0.23 mm outer diameter needle is often used as a guide) is placed around the left renal artery.[9][10] The clip should constrict the artery without fully occluding it.

-

Closure: The muscle and skin layers are sutured, and the animal is allowed to recover with appropriate post-operative care, including analgesics.

-

Confirmation: Hypertension typically develops over the following weeks and is confirmed by blood pressure monitoring.[10]

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Role of the central renin-angiotensin system in hypertension (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Renin-Angiotensin System - Considerations for Hypertension and Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the Renin-Angiotensin System, Renal Sympathetic Nerve System, and Oxidative Stress in Chronic Foot Shock-Induced Hypertension in Rats [ijbs.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 15. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. criver.com [criver.com]

- 19. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Dahl Salt Sensitive Rats are Protected Against Vascular Defects Related to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive Rats on High Salt Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chronic angiotensin II infusion causes differential responses in regional sympathetic nerve activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Endogenous Renin Inhibitor Peptides in Rat Kidney Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and renal function. Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the rate-limiting step of the RAS cascade. While the systemic and tissue-specific RAS have been extensively studied, the role of endogenous peptides in the direct inhibition of renin within the rat kidney remains an area of evolving research. This technical guide provides a comprehensive overview of the current understanding of endogenous renin inhibitor peptides in rat kidney tissue, with a particular focus on peptides derived from the prorenin prosegment. It details the mechanisms of action, summarizes key quantitative data, provides established experimental protocols for their study, and visualizes the relevant biological pathways and workflows.

Introduction to the Renin-Angiotensin System and the Significance of Renin Inhibition

The classical renin-angiotensin system is a hormonal cascade initiated by the cleavage of angiotensinogen by renin to form angiotensin I (Ang I). Angiotensin-converting enzyme (ACE) subsequently converts Ang I to the potent vasoconstrictor, angiotensin II (Ang II), which exerts its effects through AT1 and AT2 receptors.[1] Beyond this systemic pathway, local or tissue-specific RAS, including in the kidney, plays a crucial role in the pathophysiology of cardiovascular and renal diseases.[2]

Direct inhibition of renin, as the rate-limiting enzyme, is a key therapeutic strategy for managing hypertension and related organ damage. While synthetic renin inhibitors have been developed, there is growing interest in understanding the natural, endogenous regulation of renin activity within the kidney by peptides. One of the most significant areas of investigation revolves around the nonproteolytic activation of prorenin, the inactive precursor of renin, and its potential inhibition by a peptide derived from its own prosegment.

The Prorenin "Handle Region Peptide" as a Putative Endogenous Renin Inhibitor

Prorenin can be activated nonproteolytically by binding to the (pro)renin receptor, ((P)RR). This binding induces a conformational change in the prorenin molecule, exposing its active site without cleaving the inhibitory prosegment. A "decoy" peptide, corresponding to the "handle" region of the prorenin prosegment, has been shown to competitively inhibit this interaction, thereby preventing prorenin activation.[3] This "handle region peptide" (HRP) is a key focus of research into endogenous renin regulation.

While the free, endogenous presence of this peptide in rat kidney tissue is yet to be definitively quantified, its sequence is inherent to the prorenin molecule, making it a plausible candidate for a localized, endogenous regulatory peptide. Studies using exogenously administered HRP in diabetic rat models have demonstrated a significant reduction in kidney levels of Ang I and Ang II, and amelioration of diabetic nephropathy, without altering total renin levels.[3] This suggests that inhibition of nonproteolytic prorenin activation is a viable mechanism for controlling intrarenal RAS activity.

Mechanism of Action

The proposed mechanism of action for the handle region peptide is competitive inhibition of the binding of prorenin to the (P)RR. By occupying the binding site on the receptor, the HRP prevents the conformational change required for nonproteolytic activation of prorenin, thus keeping it in its inactive state. This, in turn, reduces the generation of Ang I from angiotensinogen within the kidney tissue.

Signaling pathway of prorenin activation and HRP inhibition.

Quantitative Data on Renin Inhibition

Direct quantitative data on the inhibitory potency of endogenous renin inhibitor peptides isolated from rat kidney tissue is scarce in the literature. Most available data pertains to synthetic peptides designed to inhibit rat renin or the effects of the exogenously administered handle region peptide.

| Peptide/Compound | Target | Assay System | IC50 / Effect | Reference |

| Handle Region Peptide (HRP) | Nonproteolytic Prorenin Activation | Diabetic Rat Kidney | Decreased Ang I and Ang II levels | [3] |

| Acetyl-His-Pro-Phe-Val-Statine-Leu-Phe-NH2 | Rat Plasma Renin | In vitro enzyme assay | 30 nM | [4] |

| Piv-His-Pro-Phe-His-Leu-ψ[CH(OH)CH2]Leu-Tyr-Tyr-Ser-NH2 | Rat Plasma Renin | In vitro enzyme assay | 0.21 nM | [5] |

Experimental Protocols

Purification of Renin from Rat Kidney

This protocol is adapted from established methods for the purification of rat renin.[6]

Objective: To isolate and purify active renin from rat kidney tissue.

Materials:

-

Fresh or frozen rat kidneys

-

Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing protease inhibitors)

-

Centrifuge capable of high-speed centrifugation

-

Chromatography system (e.g., FPLC or HPLC)

-

Affinity chromatography column (e.g., with a renin-specific antibody or inhibitor)

-

Gel filtration column

-

Ion-exchange chromatography column (e.g., CM-cellulose)

-

Bradford assay reagents for protein quantification

-

SDS-PAGE reagents

Procedure:

-

Tissue Homogenization: Homogenize rat kidneys in cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris.

-

Affinity Chromatography: Load the supernatant onto an affinity chromatography column. Wash the column extensively and then elute the bound renin.

-

Gel Filtration Chromatography: Further purify the eluted renin fraction by gel filtration chromatography to separate proteins based on size.

-

Ion-Exchange Chromatography: As a final purification step, use ion-exchange chromatography to separate renin isoforms.[6]

-

Purity Assessment: Assess the purity of the final renin preparation by SDS-PAGE and determine the protein concentration using a Bradford assay.

Workflow for the purification of rat renin.

Renin Activity Assay

This is a generalized protocol for measuring renin activity using a fluorometric assay.

Objective: To quantify the enzymatic activity of renin in a sample.

Materials:

-

Purified renin or kidney tissue lysate

-

Renin-specific fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl or MES buffer at optimal pH)

-

Renin inhibitor (for control measurements)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare kidney tissue lysates by homogenizing the tissue in a suitable buffer and clarifying by centrifugation.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the renin-containing sample, and a known concentration of the fluorogenic substrate. For control wells, also add a renin inhibitor.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate.

-

Calculation: Calculate the renin activity based on the rate of increase in fluorescence over time, after subtracting the background fluorescence from the inhibitor-containing wells.

Extraction and Identification of Endogenous Peptides from Rat Kidney

This protocol outlines a general workflow for peptidomic analysis of rat kidney tissue.

Objective: To extract and identify endogenous peptides from rat kidney tissue.

Materials:

-

Rat kidney tissue

-

Extraction solution (e.g., acidic ethanol or acetonitrile/water/formic acid)

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Protein database for sequence identification

Procedure:

-

Peptide Extraction: Homogenize kidney tissue in the extraction solution to precipitate larger proteins and extract smaller peptides.

-

Clarification: Centrifuge the homogenate to pellet the precipitated proteins.

-

Desalting and Concentration: Use SPE to desalt the peptide-containing supernatant and concentrate the peptides.

-

LC-MS/MS Analysis: Separate the extracted peptides by liquid chromatography and analyze them by tandem mass spectrometry to obtain fragmentation spectra.

-

Database Searching: Search the obtained fragmentation spectra against a rat protein database to identify the amino acid sequences of the endogenous peptides.

Workflow for endogenous peptide identification.

Future Directions and Conclusion

The concept of endogenous renin inhibitor peptides in rat kidney tissue, particularly those derived from the prorenin prosegment, presents a promising avenue for research and therapeutic development. While the handle region peptide has been demonstrated to be effective as an exogenous agent, future studies should focus on confirming its presence and physiological concentrations as a free peptide within the kidney. Advanced peptidomic and mass spectrometry techniques will be instrumental in this endeavor.

A deeper understanding of the local regulation of renin activity by endogenous peptides could unveil novel therapeutic targets for the treatment of hypertension, chronic kidney disease, and other conditions associated with a dysregulated renin-angiotensin system. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to explore this intricate and significant area of renal physiology and pharmacology.

References

- 1. Receptor-mediated nonproteolytic activation of prorenin and induction of TGF-β1 and PAI-1 expression in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. JCI - Inhibition of diabetic nephropathy by a decoy peptide corresponding to the “handle” region for nonproteolytic activation of prorenin [jci.org]

- 4. Design of rat renin inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent in vivo inhibitors of rat renin: analogues of human and rat angiotensinogen sequences containing different classes of pseudodipeptides at the scissile site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rat renin: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Novel Renin Inhibitor Peptides from Natural Sources for Rat Studies

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the discovery and preclinical evaluation of novel renin-inhibiting peptides from natural sources, with a specific focus on their assessment in rat models. Renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS), is a prime target for antihypertensive therapies.[1][2][3] Natural sources such as plants, marine organisms, and food proteins offer a vast reservoir of bioactive peptides that can serve as safer alternatives to synthetic drugs for managing hypertension.[1][4][5] This document outlines the critical signaling pathways, a systematic experimental workflow, detailed laboratory protocols, and a summary of quantitative data from recent studies.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[6] The system's initiation point is the cleavage of angiotensinogen by the enzyme renin, making renin inhibition a highly effective strategy for controlling hypertension.[1][4] The classical RAS pathway ultimately leads to the production of Angiotensin II, a potent vasoconstrictor.[7] A counter-regulatory axis involving ACE2 and Angiotensin-(1-7) promotes vasodilation.[4][8]

References

- 1. Food protein-derived renin-inhibitory peptides: in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation process optimization and evaluation of bioactive peptides from Carya cathayensis Sarg meal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapeseed protein-derived peptides, LY, RALP, and GHS, modulates key enzymes and intermediate products of renin-angiotensin system pathway in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Renin Inhibitor Peptides for Hypertension Research in Rat Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, making it a primary target for antihypertensive therapies. Renin, the rate-limiting enzyme of the RAS, represents a key strategic point for intervention. Peptide-based renin inhibitors have been instrumental in preclinical research for elucidating the role of renin in the pathophysiology of hypertension. This technical guide provides an in-depth overview of the use of renin inhibitor peptides in rat models of hypertension, focusing on the underlying signaling pathways, detailed experimental protocols, and a summary of efficacy data.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS is a hormonal cascade that begins with the cleavage of angiotensinogen by the enzyme renin.[1] This action is the rate-limiting step in the production of angiotensin II (Ang II), a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[1][2][3] Inhibition of renin effectively blocks the entire downstream cascade, making it a potent strategy for lowering blood pressure.[4]

The classical RAS pathway involves the conversion of angiotensinogen to the inactive decapeptide angiotensin I (Ang I) by renin.[2] Angiotensin-Converting Enzyme (ACE) then cleaves Ang I to form the active octapeptide Ang II.[2] Ang II exerts its effects primarily through the Angiotensin II Type 1 (AT1) receptor, leading to vasoconstriction, inflammation, and fibrosis.[2][5] An alternative, counter-regulatory axis involves ACE2, which converts Ang II to Angiotensin (1-7). This peptide binds to the Mas receptor, promoting vasodilation and anti-inflammatory effects.[2] Renin inhibitor peptides act at the very top of this cascade, preventing the formation of Ang I.

References

exploring the downstream effects of renin inhibition in rat physiology

An In-Depth Technical Guide to the Downstream Effects of Renin Inhibition in Rat Physiology

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] Renin, an aspartyl protease produced by the juxtaglomerular cells of the kidney, catalyzes the initial and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I (Ang I).[3][4] Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE).[1][5] Ang II exerts its effects primarily through the Ang II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation.[2][6]

Direct Renin Inhibitors (DRIs), such as aliskiren, represent a therapeutic class that directly blocks the catalytic activity of renin.[4][7] This inhibition prevents the formation of Ang I and subsequently reduces the levels of all downstream effectors, including Ang II and aldosterone.[4] Due to the species specificity of renin, many studies in rats utilize transgenic models, such as the (mRen2)27 rat (Ren2), which overexpresses the mouse renin gene, making them susceptible to human/mouse-specific renin inhibitors like aliskiren.[6][8][9] Other models, like the Spontaneously Hypertensive Rat (SHR), are also widely used to study the antihypertensive effects.[5][7] This guide explores the significant downstream physiological effects of renin inhibition observed in various rat models, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.

Signaling Pathways and Experimental Workflow

The primary mechanism of a direct renin inhibitor is the blockade of the RAAS at its origin. This action prevents the cascade that leads to the production of Angiotensin II and subsequent physiological effects.

A typical experimental workflow to assess the effects of renin inhibition in a rat model involves several key stages, from animal selection and treatment to functional and histological analysis.

Core Downstream Effects of Renin Inhibition

Cardiovascular System

Renin inhibition profoundly impacts the cardiovascular system, primarily through blood pressure reduction and attenuation of pathological remodeling.

-

Antihypertensive Effects: Aliskiren consistently demonstrates a dose-dependent reduction in blood pressure in hypertensive rat models.[7][10] In Spontaneously Hypertensive Rats (SHRs), aliskiren administered via subcutaneous osmotic minipumps at doses of 10-100 mg/kg/day effectively decreased blood pressure.[7] It has also been shown to potentiate the antihypertensive effects of other RAAS inhibitors like valsartan and benazeprilat.[7][11]

-

Cardiac Remodeling and Protection: Renin inhibition protects against cardiac hypertrophy and remodeling.[4][10] In transgenic rat models, aliskiren reduced left ventricular hypertrophy (LVH).[5] Studies on post-infarction heart failure in diabetic rats showed that aliskiren attenuates cardiac remodeling, an effect associated with improved mitochondrial function.[4] Furthermore, aliskiren protects against myocardial ischemia/reperfusion injury by activating the PI3K-Akt-eNOS pathway, an effect that is independent of its blood pressure-lowering capabilities at certain doses.[12]

| Table 1: Effects of Aliskiren on Blood Pressure and Cardiac Parameters in Rat Models | ||||

| Rat Model | Aliskiren Dose | Administration | Key Finding | Reference |

| Spontaneously Hypertensive Rats (SHR) | 10-100 mg/kg/day | Subcutaneous osmotic minipump | Dose-dependent decrease in blood pressure. | [7] |

| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral | No significant change in systolic blood pressure (SBP). | [12] |

| Spontaneously Hypertensive Rats (SHR) | 60 mg/kg/day | Oral | Significantly reduced SBP. | [12] |

| Transgenic (mRen2)27 Rats (Ren2) | 50 mg/kg/day | IP injection | Prevented further elevation in SBP (153.6 ± 4.3 mmHg vs. 189.6 ± 3.0 mmHg in control). | [6][8] |

| Diabetic Rats (Post-MI) | Not specified | Not specified | Attenuated post-infarction remodeling and improved ejection fraction. | [4] |

Renal System

The kidneys are a primary target for both the actions of the RAAS and the protective effects of its inhibition.

-

Renoprotective Effects: Aliskiren demonstrates significant renoprotective effects, including the reduction of albuminuria and glomerulosclerosis in diabetic rat models.[3][10] In diabetic transgenic rats, aliskiren was as effective as the ACE inhibitor perindopril in reducing these markers of kidney damage.[13] These effects are attributed to both the lowering of systemic blood pressure and the inhibition of the intrarenal RAAS.[3][14]

-

Renal Hemodynamics and Function: Selective intrarenal administration of aliskiren in Cyp1a1-Ren2 transgenic rats with malignant hypertension led to increased urine flow and sodium excretion without altering mean arterial pressure.[14] This suggests a direct effect on tubular reabsorptive function, likely by reducing local Ang II production within the kidney.[14]

| Table 2: Effects of Aliskiren on Renal Parameters in Rat Models | ||||

| Rat Model | Aliskiren Dose | Key Finding | Parameter Change | Reference |

| Diabetic Rats | 10 mg/kg | Effectively reduces albuminuria and glomerulosclerosis. | Reduction in albuminuria. | [10] |

| Cyp1a1-Ren2 Transgenic Rats | 0.01 mg/kg (intrarenal) | Increased urine flow and sodium excretion. | Urine Flow: 10.5 to 15.9 µl/min; Na+ Excretion: 550 to 1370 neq/min. | [14] |

| Double Transgenic Rats (dTGR) | Low and high doses | Reversed albuminuria and reduced mortality. | Reduction in albuminuria. | [13] |

| Diabetic mRen-2 Rats | Not specified | Reduced renal gene expression of TGF-β1 and collagen I. | Downregulation of fibrotic markers. | [15] |

Metabolic and Endocrine Systems

The RAAS is increasingly recognized for its role in metabolic regulation. Renin inhibition has shown beneficial effects in models of metabolic syndrome.

-

Insulin Resistance and Glucose Homeostasis: In fructose-fed rats, a model for metabolic syndrome, aliskiren treatment improved glucose intolerance and insulin resistance.[16] Similarly, in Ren2 rats, which exhibit insulin resistance, aliskiren therapy attenuated this condition and was associated with reduced oxidative stress and improved pancreatic islet structure and function.[8] The mechanism involves the downregulation of tissue Ang II and the AT1 receptor.[16]

-

Oxidative Stress: Renin inhibition reduces oxidative stress in various tissues. In the hearts of Ren2 rats, aliskiren attenuated increases in myocardial NADPH oxidase activity, a key source of reactive oxygen species (ROS).[6] In fructose-fed rats, aliskiren reduced oxidative stress in visceral fat tissues.[16]

Cerebrovascular System

The local RAAS in the brain and vasculature plays a role in regulating cerebral blood flow (CBF).

-

Autoregulation of Cerebral Blood Flow: While direct studies on renin inhibitors are less common, research on ACE inhibitors, which act downstream, provides insight. Captopril was found to shift the lower limit of CBF autoregulation to lower blood pressure levels in both normotensive and spontaneously hypertensive rats.[17] This suggests that inhibiting the RAAS helps maintain cerebral perfusion despite significant reductions in systemic blood pressure, an effect mediated by the dilatation of larger cerebral arteries.[17]

The relationship between renin inhibition and its multi-system downstream effects can be visualized as a logical flow.

Experimental Protocols: Key Methodologies

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

-

Animals: Spontaneously Hypertensive Rats (SHRs).[7]

-

Drug Administration: Aliskiren (10-100 mg/kg per day) is administered via subcutaneously implanted osmotic minipumps for continuous infusion over a period of several weeks.[7]

-

Blood Pressure Measurement: Blood pressure and heart rate are measured continuously using radiotelemetry. A pressure-sensing catheter is surgically implanted into the abdominal aorta of the rats under anesthesia. The transmitter is placed in the abdominal cavity. After a recovery period, data is collected wirelessly.[7]

-

Data Analysis: Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are averaged over specific time intervals (e.g., 24 hours) and compared between treatment and control groups.

Myocardial Ischemia/Reperfusion (I/R) Injury Model

-

Animals: Male Spontaneously Hypertensive Rats (SHRs).[12]

-

Treatment Protocol: Rats are treated orally with saline (vehicle) or aliskiren (e.g., 30 or 60 mg/kg/day) for 4 weeks.[12]

-

Surgical Procedure: After 4 weeks of treatment, rats are anesthetized. The left anterior descending (LAD) coronary artery is occluded for 30 minutes using a suture. The occlusion is then released, allowing for reperfusion for a specified period (e.g., 6 or 24 hours).[12]

-

Endpoint Analysis:

-

Infarct Size: The heart is excised, and the left ventricle is sliced. The slices are incubated in triphenyltetrazolium chloride (TTC) to distinguish viable (red) from infarcted (pale) tissue. The infarct area is measured and expressed as a percentage of the area at risk.[12]

-

Cardiac Function: Echocardiography is performed before and after the I/R procedure to measure ejection fraction and fractional shortening.[12]

-

Molecular Analysis: Myocardial tissue is collected to measure the expression of proteins in signaling pathways (e.g., PI3K, Akt, eNOS) via Western blotting.[12]

-

Fructose-Fed Rat Model of Metabolic Syndrome

-

Animals: Male Wistar-Kyoto rats.[16]

-

Diet and Treatment: Rats are fed a high-fructose diet (e.g., 60% fructose) for a period of 8 weeks to induce metabolic syndrome. A control group receives a standard chow diet. Treatment groups receive the high-fructose diet along with aliskiren (e.g., 100 mg/kg/day) co-infused via an osmotic minipump.[16]

-

Metabolic Assessment:

-

Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) is performed. After fasting, rats are given an intraperitoneal injection of glucose, and blood glucose levels are measured at multiple time points (e.g., 0, 30, 60, 90, 120 minutes).[8]

-

Insulin Resistance: Fasting blood samples are collected to measure glucose and insulin levels. The homeostasis model assessment of insulin resistance (HOMA-IR) index can be calculated.

-

-

Tissue Analysis: Visceral adipose tissue is collected to measure markers of oxidative stress and angiotensin II levels.[16]

Conclusion

Inhibition of renin in rat physiology provides a comprehensive blockade of the Renin-Angiotensin-Aldosterone System, leading to a cascade of beneficial downstream effects. The primary outcomes observed in various rat models—including significant blood pressure reduction, cardioprotection, renoprotection, and improved metabolic parameters—underscore the central role of renin in cardiovascular and metabolic diseases. The data consistently show that by targeting the rate-limiting step of the RAAS, renin inhibitors like aliskiren can attenuate end-organ damage, often through mechanisms that extend beyond simple blood pressure control.[4][12] These findings in rat models have provided a crucial foundation for understanding the therapeutic potential of direct renin inhibition.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Direct Renin Inhibition Exerts an Anti-hypertrophic Effect Associated with Improved Mitochondrial Function in Post-infarction Heart Failure in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjms.mk [mjms.mk]

- 6. Effect of renin inhibition and AT1R blockade on myocardial remodeling in the transgenic Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct renin inhibition – a promising strategy for renal protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Renal functional responses to selective intrarenal renin inhibition in Cyp1a1-Ren2 transgenic rats with ANG II-dependent malignant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of renin angiotensin system inhibition in kidney repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Renin inhibition improves metabolic syndrome, and reduces angiotensin II levels and oxidative stress in visceral fat tissues in fructose-fed rats | PLOS One [journals.plos.org]

- 17. Role of angiotensin in autoregulation of cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Plasma Renin Activity in Rats Treated with Inhibitor Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] Renin, an aspartyl protease, is the rate-limiting enzyme in this system, cleaving angiotensinogen to form angiotensin I.[1] The subsequent conversion of angiotensin I to the potent vasoconstrictor angiotensin II is a key driver of hypertension and other cardiovascular pathologies.[1][2] Consequently, the inhibition of renin is a primary therapeutic target for the management of these conditions.

These application notes provide a comprehensive protocol for the measurement of plasma renin activity (PRA) in rats, a crucial assay for evaluating the efficacy of novel renin inhibitor peptides. The methodology described herein is a radioimmunoassay (RIA) for angiotensin I, a widely used and sensitive method for determining PRA.[3][4]

Signaling Pathway of the Renin-Angiotensin System

The renin-angiotensin system is a cascade of enzymatic reactions that results in the production of angiotensin II, a potent vasoconstrictor. The pathway is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or reduced sodium concentration.[1][5] Renin then cleaves angiotensinogen, a protein produced by the liver, to form the decapeptide angiotensin I.[1] Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts angiotensin I to the octapeptide angiotensin II.[1] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure.[2][6]

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Experimental Protocols

This section details the necessary steps for the accurate measurement of PRA in rats treated with inhibitor peptides.

Materials and Reagents

-

Animals: Male Sprague-Dawley rats (or other relevant strain)

-

Renin Inhibitor Peptides: e.g., Pepstatin, or other synthetic peptides like WFML peptide.[7]

-

Anesthetic: Isoflurane or other suitable anesthetic

-

Anticoagulant: K2-EDTA

-

Plasma Renin Activity Radioimmunoassay (RIA) Kit: Commercially available kits are recommended. These typically include:

-

Angiotensin I standards

-

¹²⁵I-labeled Angiotensin I tracer

-

Angiotensin I antibody

-

Assay buffer

-

Charcoal suspension (for separation of free and bound tracer)

-

-

Inhibitor Cocktail: To prevent the degradation of angiotensin I and the formation of angiotensin II during the assay. A typical cocktail includes:

-

EDTA (Ethylenediaminetetraacetic acid)

-

PMSF (Phenylmethylsulfonyl fluoride)

-

Neomycin sulfate

-

-

Phosphate Buffer: 0.1 M, pH 6.5

-

Equipment:

-

Microcentrifuge

-

Gamma counter

-

Incubator or water bath (37°C and 4°C)

-

Vortex mixer

-

Pipettes and tips

-

Experimental Workflow

The overall workflow for measuring plasma renin activity involves several key stages, from animal treatment and sample collection to the final quantification of angiotensin I.

Caption: Experimental workflow for PRA measurement.

Detailed Methodologies

1. Animal Treatment and Sample Collection:

-

Administer the renin inhibitor peptide or vehicle control to the rats according to the study design (e.g., intravenous, subcutaneous, or oral administration).

-

At the desired time point post-administration, anesthetize the rat.

-

Collect blood via cardiac puncture into pre-chilled tubes containing K2-EDTA.

-

Immediately place the blood samples on ice.

2. Plasma Preparation:

-

Centrifuge the blood samples at 2,000-3,000 x g for 15 minutes at 4°C.

-

Carefully collect the plasma supernatant, avoiding the buffy coat.

-

Store the plasma samples at -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.

3. Angiotensin I Generation:

-

Thaw the plasma samples on ice.

-

For each plasma sample, prepare two aliquots: one for incubation at 37°C (to allow renin activity) and one for incubation at 4°C (as a baseline control).

-

To each aliquot, add the inhibitor cocktail to prevent the degradation of newly formed angiotensin I.

-

Adjust the pH of the plasma to the optimal pH for rat renin activity, which is approximately 6.5, using a phosphate buffer.[2]

-

Incubate the samples for a predetermined time (e.g., 1-3 hours). The incubation time should be within the linear range of angiotensin I generation.

-

After incubation, immediately place all samples on ice to stop the enzymatic reaction.

4. Angiotensin I Radioimmunoassay (RIA):

-

Perform the RIA according to the manufacturer's instructions of the commercial kit. A general procedure is as follows:

-

Prepare a standard curve using the provided angiotensin I standards.

-

Add the appropriate volume of incubated plasma (from both 37°C and 4°C incubations), standards, and controls to labeled tubes.

-

Add the ¹²⁵I-labeled angiotensin I tracer to all tubes.

-

Add the angiotensin I antibody to all tubes except the non-specific binding (NSB) tubes.

-

Incubate the tubes as per the kit's protocol (e.g., overnight at 4°C).

-

Add a charcoal suspension to separate the antibody-bound angiotensin I from the free angiotensin I.

-

Centrifuge the tubes and decant the supernatant.

-

Measure the radioactivity of the pellet in a gamma counter.

-

5. Calculation of Plasma Renin Activity:

-

Calculate the concentration of angiotensin I in each sample using the standard curve.

-

Subtract the angiotensin I concentration of the 4°C sample from the 37°C sample to determine the amount of angiotensin I generated during the incubation period.

-

Express the PRA as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

PRA (ng/mL/hr) = ([Ang I]₃₇°C - [Ang I]₄°C) / Incubation time (hr)

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from these experiments for clear comparison.

Table 1: Effect of a Novel Renin Inhibitor Peptide on Plasma Renin Activity in Rats

| Treatment Group | Dose (mg/kg) | n | Plasma Renin Activity (ng/mL/hr) | % Inhibition of PRA |

| Vehicle Control | - | 8 | 15.2 ± 1.8 | - |

| Inhibitor Peptide A | 1 | 8 | 8.5 ± 1.1 | 44.1% |

| Inhibitor Peptide A | 3 | 8 | 4.1 ± 0.7 | 73.0% |

| Inhibitor Peptide A | 10 | 8 | 1.9 ± 0.4 | 87.5% |

| Reference Inhibitor | 5 | 8 | 3.2 ± 0.6 | 78.9% |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Table 2: Time-Course of Plasma Renin Activity Inhibition Following a Single Dose of Inhibitor Peptide A (10 mg/kg)

| Time Post-Dose | n | Plasma Renin Activity (ng/mL/hr) |

| Pre-dose (0 hr) | 6 | 14.8 ± 1.5 |

| 1 hr | 6 | 2.1 ± 0.5 |

| 4 hr | 6 | 3.5 ± 0.8 |

| 8 hr | 6 | 6.9 ± 1.2* |

| 24 hr | 6 | 12.5 ± 1.6 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Pre-dose. |

Conclusion

The protocol described in these application notes provides a robust and reliable method for assessing the in vivo efficacy of renin inhibitor peptides in rats. By accurately measuring plasma renin activity, researchers can effectively screen and characterize novel therapeutic agents targeting the renin-angiotensin system. The provided data tables and diagrams offer a clear framework for the presentation and interpretation of experimental results.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of renin activity, concentration and substrate in rat plasma by radioimmunoassay of angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. ClinPGx [clinpgx.org]

- 7. Renin Inhibitor Peptide, WFML Peptide, rat - 1 mg [anaspec.com]

Application Notes and Protocols for In Vivo Delivery of Peptide-Based Renin Inhibitors in Rats

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo delivery of peptide-based renin inhibitors in rat models. The information is intended to guide researchers in selecting appropriate administration routes and executing experimental procedures effectively.

Introduction to In Vivo Delivery of Peptide-Based Renin Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its dysregulation is a key factor in the pathophysiology of hypertension. Renin, an aspartyl protease, catalyzes the rate-limiting step of the RAS cascade. Consequently, inhibition of renin is a primary therapeutic strategy for managing hypertension. While small-molecule renin inhibitors have been developed, peptide-based inhibitors offer high specificity and potency. However, their delivery in vivo, particularly in preclinical rat models, presents significant challenges due to their susceptibility to enzymatic degradation and poor membrane permeability, leading to low oral bioavailability.

This guide outlines three common methods for the in vivo administration of peptide-based renin inhibitors in rats: oral gavage, intravenous injection, and subcutaneous injection. Additionally, it touches upon advanced delivery systems, such as nanoparticles, which are being explored to overcome the limitations of conventional delivery routes.

Comparative Data on Delivery Methods

The choice of delivery method significantly impacts the pharmacokinetic and pharmacodynamic profile of a peptide-based renin inhibitor. The following table summarizes key quantitative data from preclinical studies in rats to facilitate comparison between different administration routes.

| Delivery Method | Peptide/Inhibitor | Bioavailability (%) | Half-life (t½) | Key Findings |

| Oral | A-72517 | 24%[1] | Not specified | Demonstrates that significant oral bioavailability can be achieved for some peptide-based inhibitors. |

| Remikiren | ≤ 6%[2] | Not specified | Highlights the typically low oral bioavailability of many peptide inhibitors.[2] | |

| HLPLP | 5.18%[3] | 11.7 min[3] | Rapid absorption and elimination observed.[3] | |

| Intravenous | Aliskiren | 100% (reference) | Not specified | Used as a baseline for bioavailability studies and to assess direct systemic effects.[4] |

| HLPLP | 100% (reference) | 7.95 min[3] | Rapid elimination from plasma.[3] | |

| Remikiren | 100% (reference) | ≤ 1.5 h[2] | Rapid clearance approaching hepatic blood flow.[2] | |

| Subcutaneous | Aliskiren (via osmotic minipump) | Not applicable | Continuous infusion | Effective for long-term studies to maintain steady-state plasma concentrations.[5] |

| Angiotensin II (via osmotic minipump) | Not applicable | Continuous infusion | Used to induce hypertension in rat models for testing inhibitors.[6] | |

| Nanoparticle (Oral) | Aliskiren-loaded PLGA Nanoparticles | Increased compared to free drug | Not specified | Nanoparticle formulation can enhance the oral bioavailability of renin inhibitors. |

Experimental Protocols

Detailed methodologies for the administration of peptide-based renin inhibitors in rats are provided below. Adherence to proper animal handling and sterile techniques is crucial for experimental success and animal welfare.

Oral Gavage Administration

Oral gavage is a common method for administering precise doses of substances directly into the stomach of a rat.

Materials:

-

Appropriately sized gavage needle (flexible or rigid with a ball-tip)[7][8]

-

Syringe

-

Peptide-based renin inhibitor formulated in a suitable vehicle (e.g., water, saline, or a specific formulation to enhance absorption)

-

Animal scale for accurate weight measurement

Procedure:

-

Animal and Dose Preparation: Weigh the rat to determine the correct dosing volume. The volume should generally not exceed 1% of the body weight (e.g., a 250g rat can receive up to 2.5 mL).[7] Prepare the dosing solution and draw it into the syringe attached to the gavage needle.

-

Animal Restraint: Firmly restrain the rat to immobilize its head and align the head and body vertically with the esophagus.[9][10]

-

Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx. The animal will typically swallow, facilitating the passage of the needle into the esophagus.[9] Never force the needle. If resistance is met, withdraw and re-attempt.[7] The length of the needle should be pre-measured from the corner of the rat's mouth to the last rib to avoid stomach perforation.[8]

-

Substance Administration: Once the needle is correctly positioned in the esophagus, administer the solution slowly and steadily.[9]

-

Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[7][8]

Intravenous (Tail Vein) Injection

Intravenous injection into the lateral tail vein allows for direct and rapid systemic delivery of the inhibitor.

Materials:

-

Sterile syringe (1 mL or 3 mL)

-

Sterile needle (25-27 gauge)[11]

-

Peptide-based renin inhibitor in a sterile, injectable solution

-

Restraining device for rats

-

Heating device (e.g., heat lamp or warming pad) to dilate the tail veins[11][12]

-

70% alcohol or other disinfectant

-

Gauze

Procedure:

-

Preparation: Prepare the sterile injection solution and draw it into the syringe, ensuring no air bubbles are present.[13]

-

Animal Restraint and Vein Dilation: Place the rat in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water (37-40°C) to dilate the lateral tail veins, making them more visible and accessible.[12]

-

Injection Site Preparation: Clean the tail with 70% alcohol.

-

Needle Insertion: Hold the tail gently and insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[12][13]

-

Injection: Slowly inject the solution. The vein should blanch as the fluid is administered. If swelling occurs, the needle is not in the vein and should be withdrawn.[12]

-

Post-Injection: After injecting, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12][13] Monitor the rat for any adverse reactions.

Subcutaneous Injection

Subcutaneous injection provides a slower, more sustained release of the inhibitor compared to intravenous administration.

Materials:

-

Sterile syringe

-

Sterile needle (21-27 gauge)[14]

-

Peptide-based renin inhibitor in a sterile, injectable solution

-

70% alcohol or other disinfectant

Procedure:

-

Preparation: Prepare the sterile injection solution and draw it into the syringe.

-

Injection Site: The loose skin around the neck and shoulder area is a common site for subcutaneous injections in rats.[14]

-

Injection: Grasp the skin and lift it to form a "tent".[15] Insert the needle (bevel up) into the base of the tented skin, parallel to the body.[14][15]

-

Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and try a different site.[14][16]

-

Administration: If no blood is aspirated, inject the solution. A small lump may form under the skin, which will dissipate as the solution is absorbed.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the site if necessary. Monitor the animal for any local reactions at the injection site.

Advanced Delivery Systems: Nanoparticles

To overcome the poor oral bioavailability of peptide-based renin inhibitors, researchers are exploring nanoparticle-based delivery systems. These systems can protect the peptide from enzymatic degradation in the gastrointestinal tract and enhance its absorption.

Example: Aliskiren-Loaded PLGA Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to encapsulate the renin inhibitor aliskiren. These nanoparticles are typically prepared using an emulsion-diffusion-evaporation method. In vivo studies in spontaneously hypertensive rats have shown that oral administration of aliskiren-loaded nanoparticles can lead to a significant increase in relative bioavailability compared to the free drug.

Mandatory Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin System and the site of action for peptide-based renin inhibitors.

Experimental Workflow: Oral Gavage Study

Caption: A typical experimental workflow for an oral gavage study of a renin inhibitor in rats.

Logical Relationship: Delivery Route vs. Bioavailability

Caption: The logical relationship between the in vivo delivery route and expected bioavailability and absorption rate for peptide-based drugs.

References

- 1. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.vt.edu [research.vt.edu]

- 3. Bioavailability and kinetics of the antihypertensive casein-derived peptide HLPLP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Renin Inhibition with Aliskiren Normalizes Blood Pressure in Cyp1a1-Ren2 Transgenic Rats with Inducible ANG II-Dependent Malignant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 7. research.sdsu.edu [research.sdsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. ouv.vt.edu [ouv.vt.edu]

- 10. instechlabs.com [instechlabs.com]

- 11. depts.ttu.edu [depts.ttu.edu]

- 12. research.uga.edu [research.uga.edu]

- 13. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 15. ltk.uzh.ch [ltk.uzh.ch]

- 16. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Studying Cardiac Fibrosis in Rats Using Renin Inhibitor Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cardiac fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle. This leads to increased stiffness of the ventricles, diastolic and systolic dysfunction, and ultimately, heart failure. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance; however, its overactivation is a key driver of cardiac fibrosis.[1][2] The classical RAAS pathway begins with renin cleaving angiotensinogen to form angiotensin I (Ang I). Angiotensin-converting enzyme (ACE) then converts Ang I to angiotensin II (Ang II), which promotes fibrosis primarily through the angiotensin II type 1 receptor (AT1R).[3]